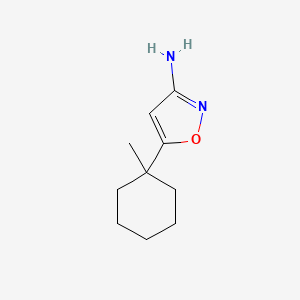

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” is an organic molecule that contains a cyclohexyl group (a six-membered carbon ring), an oxazole group (a five-membered ring containing oxygen and nitrogen), and an amine group (a nitrogen with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1-methylcyclohexyl group attached to the 5-position of an oxazole ring, with an amine group at the 3-position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms. The amine group could participate in acid-base reactions or could act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a weak base, capable of accepting a proton. The compound might also exhibit polarity due to the presence of oxygen and nitrogen atoms .Scientific Research Applications

Heterocyclic Synthesis and Macrocyclic Structures

Research has explored the use of amines in constructing heterocyclic and macrocyclic structures, such as cyclophanes with oxazole fragments. The creation of these structures involves sequential treatments and interactions with various compounds, leading to the formation of complex molecules like macrocyclic structures with high spatial symmetry. These processes are significant in organic chemistry for synthesizing diverse molecular frameworks with potential applications in various fields, including drug discovery and material science (Merzhyievskyi et al., 2020).

α-Metalated Isocyanides in Organic Synthesis

α-Metalated isocyanides, closely related to 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, have been utilized extensively in organic synthesis. They are both nucleophilic and electrophilic, enabling them to form heterocycles and act as synthons for α-metalated primary amines. These compounds are pivotal in creating diverse heterocyclic structures, such as oxazoles, pyrroles, and thiazoles, with significant implications in synthesizing various biologically active molecules (Schöllkopf, 1979).

Multicomponent Synthesis

Multicomponent synthesis involving aminooxazoles, like this compound, has been studied for its efficiency in creating complex heterocycles from simple inputs. This approach is significant in organic chemistry for its ability to efficiently produce complex molecules, potentially offering new pathways for drug development and material synthesis (Janvier et al., 2002).

Synthesis of 2-Oxazolidinones

The reaction of compounds like 5-methylene-1,3-dioxolan-2-ones with amines, which could include this compound, leads to the formation of 2-oxazolidinones. This process highlights the versatility of amines in synthesizing a range of heterocyclic compounds, which could have pharmaceutical and industrial applications (Chernysheva et al., 1999).

Future Directions

The study of new organic compounds like “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new drug candidates. Future research could involve studying the reactivity of this compound, testing its biological activity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name |

5-(1-methylcyclohexyl)-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)12-13-8/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRFXAOIOJHRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C2=CC(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)